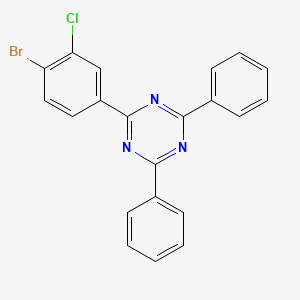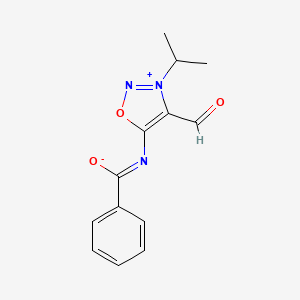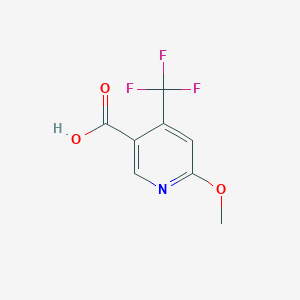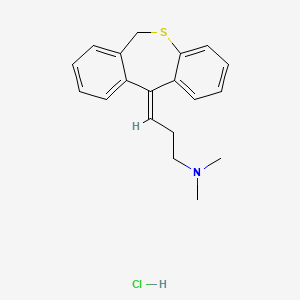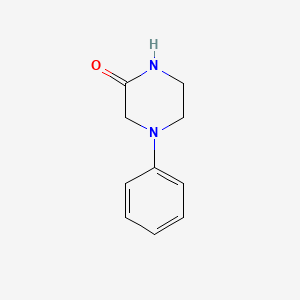![molecular formula C12H17N5O5 B15131046 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2’-O-methylguanosine is a modified nucleoside that has garnered significant attention in the field of nucleic acid research. This compound is characterized by the addition of a methyl group at the C8 position of guanosine and an O-methyl group at the 2’ position of the ribose sugar. These modifications enhance the stability and functionality of RNA molecules, making 8-methyl-2’-O-methylguanosine a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2’-O-methylguanosine involves the methylation of guanosine at the C8 position followed by the methylation of the ribose sugar at the 2’ position. The process typically begins with the protection of the hydroxyl groups of guanosine, followed by selective methylation at the C8 position using methyl iodide or a similar methylating agent. The protected intermediate is then subjected to O-methylation at the 2’ position using methyl triflate or another suitable reagent. The final step involves deprotection to yield 8-methyl-2’-O-methylguanosine .
Industrial Production Methods: While specific industrial production methods for 8-methyl-2’-O-methylguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent production of high-quality 8-methyl-2’-O-methylguanosine .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methyl-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Aplicaciones Científicas De Investigación
8-Methyl-2’-O-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Medicine: Research into the therapeutic potential of 8-methyl-2’-O-methylguanosine includes its use in antiviral and anticancer strategies.
Mecanismo De Acción
The primary mechanism by which 8-methyl-2’-O-methylguanosine exerts its effects is through the stabilization of RNA structures. The methyl groups at the C8 and 2’ positions enhance the stability of RNA by promoting the formation of the Z-RNA conformation. This stabilization is crucial for various biological processes, including the interferon-response pathway and viral inhibition . The compound interacts with specific proteins, such as the Zα domain of the RNA-editing enzyme ADAR1, which binds to Z-RNA and Z-DNA .
Comparación Con Compuestos Similares
2’-O-Methylguanosine: Lacks the C8 methyl group, resulting in different stability and functional properties.
8-Methylguanosine: Does not have the 2’-O-methyl modification, affecting its ability to stabilize RNA structures.
7-Methylguanosine: Another methylated guanosine derivative with distinct biochemical properties.
Uniqueness: 8-Methyl-2’-O-methylguanosine is unique due to the combined presence of methyl groups at both the C8 and 2’ positions. This dual modification significantly enhances the stability of RNA structures, particularly Z-RNA, under physiological conditions. This makes it a valuable tool for studying RNA biology and developing nucleic acid-based technologies .
Propiedades
Fórmula molecular |
C12H17N5O5 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5-8,11,18-19H,3H2,1-2H3,(H2,13,16,20)/t5-,6?,7-,8-,11-/m1/s1 |
Clave InChI |
MTWCJIDEGMEQET-AJPXHITESA-N |
SMILES isomérico |
CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canónico |
CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



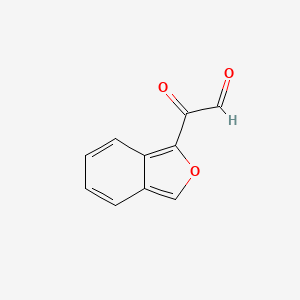
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)
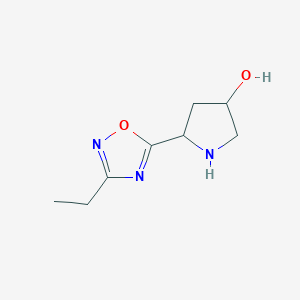
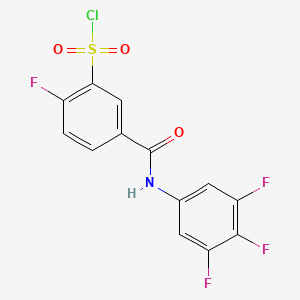
![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
